molecular formula C10H15N3O3 B13539120 8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane

8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B13539120
M. Wt: 225.24 g/mol
InChI Key: WTAVBQPCMGUCSB-UHFFFAOYSA-N
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Description

8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CH

    Systematic Name: this compound

Preparation Methods

Synthetic Routes

The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:

  • Oxadiazole Formation

    • Start with a suitable precursor containing the oxadiazole moiety.
    • Introduce the methoxymethyl group at the desired position.
    • Cyclize to form the 1,2,4-oxadiazole ring.
  • Spiroannulation

    • Introduce the spiro[3.4]octane scaffold by reacting the oxadiazole intermediate with a suitable spirocyclic compound.

Industrial Production

While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound.

Chemical Reactions Analysis

Reactivity

    Oxidation/Reduction: Investigate its behavior under oxidative or reductive conditions.

    Substitution Reactions: Explore its reactivity toward nucleophiles or electrophiles.

    Common Reagents and Conditions: Utilize reagents like acids, bases, or metal catalysts.

Major Products

The major products depend on the specific reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry

Biology and Medicine

    Antibacterial Activity: Compound 5u and 5v exhibit excellent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv.

    Nematocidal Activity: Explore its potential as a nematocide.

Industry

    Pesticide Development: Evaluate its efficacy as an agricultural pesticide.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare its structure, reactivity, and biological activity with related molecules. Researchers often explore analogs to optimize properties.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octane

InChI

InChI=1S/C10H15N3O3/c1-14-3-8-12-9(16-13-8)7-2-11-4-10(7)5-15-6-10/h7,11H,2-6H2,1H3

InChI Key

WTAVBQPCMGUCSB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=N1)C2CNCC23COC3

Origin of Product

United States

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